Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the linear formula C12H12ClN3O2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H12ClN3O2. It has a molecular weight of 265.701 .Scientific Research Applications
Antimicrobial and Anticancer Potential Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has shown promise in the field of antimicrobial and anticancer research. A study demonstrated that derivatives of this compound exhibited higher anticancer activity compared to the reference drug, doxorubicin, and also displayed significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Bioassay Analysis Research involving the crystal structure of this compound has been conducted, providing insights into its potential applications. Preliminary bioassays indicated activities like fungicidal properties and plant growth regulation (L. Minga, 2005).
Chemical Hybridizing Agents in Agriculture Significant findings in agriculture have been made, where derivatives of this compound were identified as chemical hybridizing agents in crops like wheat and barley (Beck, Lynch, & Wright, 1988).
Molecular Interactions and Structural Analysis Studies have also focused on the molecular interactions and structural analysis of similar compounds, providing a deeper understanding of their potential applications in various fields (Costa et al., 2007).
Synthetic Methodologies and Applications The development of novel synthetic methodologies using this compound has been explored. These methodologies are crucial for advancing the synthesis of new derivatives with potential applications in various scientific domains (Beck & Lynch, 1987).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, advises against its use in food, drugs, pesticides, or biocidal products . For Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Future Directions
Properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJOUBOORSGIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647606 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908584-68-9 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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